molecular formula C9H5F2NO B13254939 6,8-Difluoroquinolin-3-ol

6,8-Difluoroquinolin-3-ol

Cat. No.: B13254939
M. Wt: 181.14 g/mol
InChI Key: KZUAANKKPWHPRF-UHFFFAOYSA-N
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Description

6,8-Difluoroquinolin-3-ol is a fluorinated quinoline derivative characterized by fluorine substituents at the 6- and 8-positions of the quinoline backbone and a hydroxyl group at the 3-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which can enhance binding affinity to biological targets, and the hydroxyl group, which facilitates hydrogen bonding.

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

6,8-difluoroquinolin-3-ol

InChI

InChI=1S/C9H5F2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H

InChI Key

KZUAANKKPWHPRF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline precursors with fluoride ions. For example, the reaction of 6,8-difluoroquinoline with sodium methoxide in liquid ammonia yields 6-fluoro-8-methoxy derivative .

Industrial Production Methods: Industrial production of 6,8-Difluoroquinolin-3-ol may involve large-scale fluorination processes using fluorinating agents such as elemental fluorine or fluorine-containing compounds. These processes are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Difluoroquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-Difluoroquinolin-3-ol involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . The fluorine atoms enhance the compound’s ability to penetrate bacterial cell walls and bind to the target enzymes more effectively.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name CAS Number Molecular Formula Substituents Purity Key Differences vs. 6,8-Difluoroquinolin-3-ol
5,8-Difluoroquinolin-3-ol 1548001-99-5 C₉H₅F₂NO F at 5,8; OH at 3 N/A Fluorines at 5,8 (vs. 6,8) alter electronic distribution, potentially reducing meta-directing effects in reactions .
6,8-Difluoroquinolin-2-ol Not provided C₉H₅F₂NO F at 6,8; OH at 2 N/A Hydroxyl at 2-position reduces hydrogen-bonding capacity compared to 3-position, impacting solubility and target interactions .
6,8-Difluoroquinolin-4-ol 243448-16-0 C₉H₅F₂NO F at 6,8; OH at 4 95% Hydroxyl at 4-position may enhance resonance stabilization but limit tautomerization flexibility .
6,7-Difluoroquinolin-3-ol 1026706-70-6 C₉H₅F₂NO F at 6,7; OH at 3 95% Adjacent fluorines at 6,7 increase steric hindrance and electron-withdrawing effects, potentially altering reactivity in nucleophilic substitutions .

Substituent Effects and Functional Group Additions

Table 2: Impact of Additional Substituents

Compound Name CAS Number Key Substituents Notable Properties
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one 1211159-92-0 Methyl at 1,2; ketone at 4 Increased lipophilicity due to methyl groups; ketone enhances electrophilicity at the 4-position .
6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazinyl)-4-oxo-quinoline-3-carboxylic acid 79660-53-0 Methylamino, piperazinyl, carboxylic acid Piperazinyl group suggests potential antibacterial activity; carboxylic acid improves water solubility .
3-((Benzylamino)methyl)-6,8-dimethylquinolin-2-ol 436087-64-8 Benzylamino, methyl at 6,8 Bulky benzylamino group may limit membrane permeability but enhance receptor specificity .

Commercial Availability and Research Relevance

  • 6,8-Difluoroquinolin-4-ol: Available at 95% purity (Combi-Blocks), indicating utility in synthetic workflows .
  • 6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one: Supplied by 3 vendors, reflecting moderate demand in drug discovery for lipophilic scaffolds .

Research Findings and Implications

  • Fluorine Positioning : Fluorines at 6,8 (meta to each other) create a polarized electronic environment, favoring electrophilic aromatic substitution at specific positions. In contrast, 6,7-difluoro isomers exhibit stronger electron-withdrawing effects due to adjacent fluorines .
  • Substituent Trade-offs : Methyl or piperazinyl groups improve lipophilicity or solubility but may introduce steric clashes or metabolic instability .

Biological Activity

6,8-Difluoroquinolin-3-ol is a fluorinated derivative of quinoline, which has garnered significant attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms enhances its chemical properties and biological efficacy, making it a valuable compound for therapeutic applications. This article reviews the biological activity of 6,8-difluoroquinolin-3-ol, including its mechanisms of action, pharmacological properties, and potential therapeutic uses.

The biological activity of 6,8-difluoroquinolin-3-ol primarily involves its interaction with bacterial enzymes essential for DNA replication and cell division. The compound acts by inhibiting DNA gyrase and topoisomerase IV, which are critical for maintaining DNA structure during replication. By stabilizing the enzyme-DNA complex, the compound prevents DNA replication, leading to bacterial cell death.

Biological Activity Overview

The following table summarizes the key biological activities associated with 6,8-difluoroquinolin-3-ol:

Activity Description
Antibacterial Inhibits bacterial growth by targeting DNA gyrase and topoisomerase IV.
Antiviral Exhibits potential in inhibiting viral replication through interference with viral enzymes.
Anticancer Shows promise in inhibiting cancer cell proliferation by disrupting DNA synthesis pathways.
Enzyme Inhibition Functions as a potent inhibitor of various enzymes involved in nucleic acid metabolism.

Pharmacological Properties

The pharmacokinetic profile of 6,8-difluoroquinolin-3-ol indicates favorable absorption and distribution characteristics. The presence of fluorine atoms enhances lipophilicity and membrane permeability, which can improve bioavailability. Additionally, studies have shown that the compound exhibits low toxicity levels in vitro, making it a suitable candidate for further development in therapeutic applications.

Case Studies

Research has demonstrated the efficacy of 6,8-difluoroquinolin-3-ol in various experimental settings:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed an EC50 value ranging from 2 to 8 µM against Staphylococcus aureus strains, indicating strong antibacterial properties .
  • Antiviral Activity : Investigations into the antiviral effects revealed that 6,8-difluoroquinolin-3-ol inhibited viral replication in cultured cells infected with influenza virus. The mechanism involved the disruption of viral RNA synthesis pathways.
  • Anticancer Potential : In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations as low as 5 µM. Mechanistic studies suggested that this effect is mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

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